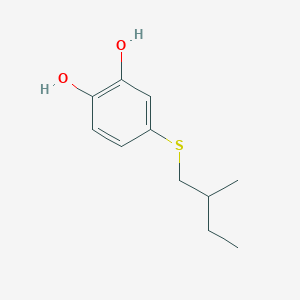
Methyl-2-butylmercapto-4-catechol
Descripción general
Descripción
Methyl-2-butylmercapto-4-catechol, also known as this compound, is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry
Stabilizer and Polymerization Inhibitor
- Methyl-2-butylmercapto-4-catechol is primarily utilized as a polymerization inhibitor . It effectively prevents unwanted polymerization reactions in monomers such as styrene and butadiene, which are critical in producing synthetic rubbers and plastics. Its efficacy as a stabilizer helps maintain the quality of these materials during storage and processing .
Antioxidant Properties
- This compound serves as an antioxidant in various polymer formulations. It protects against oxidative degradation, thereby extending the lifespan of materials like polyethylene and polypropylene. Its antioxidant activity is particularly valuable in the production of coatings, adhesives, and sealants .
Pharmaceutical Applications
Drug Development
- In pharmaceutical research, this compound can be used as a building block for synthesizing complex organic molecules. Its thiol group enhances its reactivity, making it suitable for developing new drugs with improved therapeutic profiles .
Bioactive Compound
- The compound has shown promise in biological studies, particularly due to its potential antioxidant and anti-inflammatory properties . Research indicates that it may play a role in reducing oxidative stress in cells, which is linked to various chronic diseases .
Environmental Science
Chemical Sensors
- This compound's thiol functionality allows it to form strong bonds with metals, making it an excellent candidate for developing chemical sensors . These sensors can detect metal ions with high specificity, which is crucial for monitoring environmental pollutants and ensuring compliance with safety regulations .
Case Studies
Propiedades
Número CAS |
100469-46-3 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
4-(2-methylbutylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2S/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,12-13H,3,7H2,1-2H3 |
Clave InChI |
FDSKJEWQSXGEEZ-UHFFFAOYSA-N |
SMILES |
CCC(C)CSC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCC(C)CSC1=CC(=C(C=C1)O)O |
Sinónimos |
EP 10045 EP-10045 methyl-2-butylmercapto-4-catechol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













